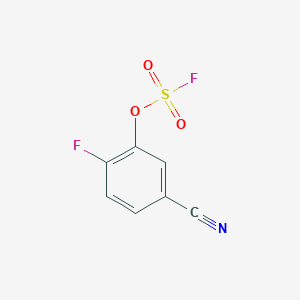

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is a multifunctional molecule that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as cyano and fluoro substituents, are mentioned. For instance, 4-Cyanobenzenesulfonamides have been studied for their potential as amine protecting/activating groups, which could be relevant to the chemistry of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . Additionally, the reaction of cysteine with 1-fluoro-2,4-dinitrobenzene, which shares the fluoro substituent, has been investigated, suggesting potential reactivity of the fluoro group in similar compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 4-Cyanobenzenesulfonamides can be synthesized and further elaborated by alkylation and arylation, which might be applicable to the synthesis of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . The resolution of a nonsteroidal antiandrogen with a cyano and fluoro substituent involved chromatographic separation, which could be a technique of interest in the purification steps of the synthesis process .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile's structure was confirmed by X-ray crystallographic studies, which also revealed intramolecular hydrogen bonding . Such structural analysis techniques would be essential for confirming the molecular structure of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the cleavage of 4-Cyanobenzenesulfonamides under the action of thiol and base , and the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine . These studies provide insights into the potential reactivity of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene, particularly regarding its fluoro and cyano groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene are not directly reported, related compounds exhibit interesting properties. For example, the crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is governed by intermolecular hydrogen bonds , and the enol tautomer of 4-(phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]-2,3-dione shows a three-dimensional network formed by hydrogen bonds and C-H...O interactions . These findings suggest that 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene may also exhibit specific intermolecular interactions influencing its physical properties.

Aplicaciones Científicas De Investigación

Synthesis of Cyanophenoxazines and Related Compounds

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene plays a role in the synthesis of various heterocycles, including cyanophenoxazines. These compounds are derived from reactions involving nucleophiles and have applications in producing high-yield substituted heterocycles. For instance, cyano-activated fluoro displacement reactions have been utilized to synthesize cyanophenoxazines and related compounds (Eastmond, Gilchrist, Paprotny, & Steiner, 2001).

Magnetic Resonance Spectra Study

This compound is also instrumental in the study of magnetic resonance spectra. For instance, 2-Fluoro-5-nitrobenzonitrile, a chemical analogous to 1-fluoro-2,4-dinitrobenzene where the nitro group is replaced by a cyano group, has been used for resonance spectral studies of certain derivatives (Wilshire, 1967).

Analysis of Protein Hydrodisulfide Groups

The chemical is useful in biochemistry, specifically in the analysis of protein hydrodisulfide groups. The use of 1-fluoro-2,4-dinitrobenzene as a probe for hydrodisulfide groups in proteins has been described, indicating its utility in biochemical analyses (Sawahata & Neal, 1982).

Organic Chemistry Research

It is also relevant in organic chemistry research. For example, studies have been conducted on the synthesis and transition temperatures of compounds like 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, demonstrating its role in organic synthesis (Gray, Hird, Ifill, Smith, & Toyne, 1995).

Development of Fluorescent Probes

It contributes to the development of fluorescent probes. For example, twin-cyano-stilbene-based two-photon fluorescent probes for mercury detection in aqueous solutions were developed using derivatives of this compound (Huang et al., 2008).

Study of Optoelectronic Properties

This chemical is utilized in the study of optoelectronic properties of materials. For instance, steady development on photophysical behaviors for a variety of organic fluorophores has been inspired by generating anthracene-based fluorescent molecules with strong acceptor and significantly weak donor through a π-spacer, involving derivatives of this compound (Baig et al., 2018).

Genotoxic Impurity Analysis

It is also used in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds, indicating its importance in pharmaceutical chemistry (Katta et al., 2017).

Propiedades

IUPAC Name |

4-cyano-1-fluoro-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIUYOJFMCKMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)